molecular formula C8H14N4 B1518988 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine CAS No. 1177480-26-0

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B1518988
CAS No.: 1177480-26-0
M. Wt: 166.22 g/mol
InChI Key: QUTNNKVOFOZWEM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine is a chemical compound with a molecular formula of C8H14N4. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the pyrimidine ring, along with three methyl groups (-CH3) at the nitrogen atoms and the carbon atom at position 6.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,4,6-trimethylpyrimidine as the starting material.

  • Amination Reaction: The aminomethyl group is introduced through an amination reaction, where the pyrimidine ring is reacted with an appropriate amine source, such as an amine salt or amine derivative.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor, heated, and maintained at specific conditions to drive the reaction to completion.

  • Purification: The crude product is then purified through techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an amine oxide.

  • Reduction: Reduction reactions can convert the pyrimidine ring into a more reduced form, such as a pyrimidinylamine.

  • Substitution: Substitution reactions can occur at the various positions on the pyrimidine ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Substitution reactions often use halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.

Major Products Formed:

  • Oxidation Products: Amine oxides, which are useful intermediates in organic synthesis.

  • Reduction Products: Pyrimidinylamines, which have applications in pharmaceuticals and agrochemicals.

  • Substitution Products: Halogenated pyrimidines, which can be further modified for various applications.

Scientific Research Applications

4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of pyrimidine derivatives with biological macromolecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in nucleotide metabolism, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic Acid: This compound has a similar aminomethyl group but is part of a benzoic acid structure.

  • 4-(Aminomethyl)pyridine: Another pyridine derivative with an aminomethyl group, but with a different ring structure.

  • 4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group, used in various chemical syntheses.

Uniqueness: 4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and the presence of three methyl groups on the pyrimidine ring, which can influence its reactivity and applications.

This compound's versatility and potential applications make it a valuable subject of study in various fields of science and industry. Its unique structure and reactivity profile offer opportunities for innovation in chemical synthesis, pharmaceutical development, and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6-4-7(5-9)11-8(10-6)12(2)3/h4H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTNNKVOFOZWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177480-26-0
Record name 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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